molecular formula C18H20O2S B14586931 S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate CAS No. 61518-88-5

S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate

Cat. No.: B14586931
CAS No.: 61518-88-5
M. Wt: 300.4 g/mol
InChI Key: DLCSKKJJTNWSRC-UHFFFAOYSA-N
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Description

S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbothioates, which are characterized by the presence of a thiocarbonyl group attached to an aromatic ring. The presence of both butyl and methoxy substituents on the aromatic rings contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-butylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbothioate by the addition of a thiol reagent. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Bromine or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The aromatic rings can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Methoxyphenyl) 4-methoxybenzene-1-carbothioate
  • S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
  • S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate

Uniqueness

S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate is unique due to the presence of both butyl and methoxy substituents, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61518-88-5

Molecular Formula

C18H20O2S

Molecular Weight

300.4 g/mol

IUPAC Name

S-(4-butylphenyl) 4-methoxybenzenecarbothioate

InChI

InChI=1S/C18H20O2S/c1-3-4-5-14-6-12-17(13-7-14)21-18(19)15-8-10-16(20-2)11-9-15/h6-13H,3-5H2,1-2H3

InChI Key

DLCSKKJJTNWSRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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